Ethyl 2-formyl-3,3-dimethylbutanoate

Description

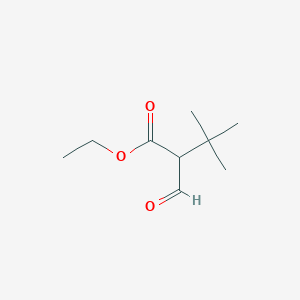

Ethyl 2-formyl-3,3-dimethylbutanoate is an ester derivative characterized by a formyl (-CHO) group at position 2 and two methyl (-CH₃) groups at position 3 of the butanoate backbone. The formyl group introduces polarity and reactivity, making the compound a candidate for nucleophilic additions or oxidation-reduction reactions.

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

ethyl 2-formyl-3,3-dimethylbutanoate |

InChI |

InChI=1S/C9H16O3/c1-5-12-8(11)7(6-10)9(2,3)4/h6-7H,5H2,1-4H3 |

InChI Key |

HGGFOZRVRSJJBA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formyl-3,3-dimethylbutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3,3-dimethylbutanoate with ethyl formate in the presence of a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (around -70°C). The reaction mixture is then allowed to warm to room temperature, resulting in the formation of the desired product .

Another method involves the use of titanium tetrachloride (TiCl4) and triethylamine (Et3N) in dichloromethane (DCM) at 0°C to room temperature. This method also yields this compound with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-3,3-dimethylbutanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 2-carboxy-3,3-dimethylbutanoic acid.

Reduction: 2-hydroxymethyl-3,3-dimethylbutanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-formyl-3,3-dimethylbutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and formyl groups.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-formyl-3,3-dimethylbutanoate depends on the specific reaction it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group gains electrons to form a primary alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation.

Comparison with Similar Compounds

Key Comparative Insights:

Reactivity: The formyl group in the target compound enhances electrophilicity, favoring reactions like nucleophilic additions or condensations, unlike the inert ethyl or bulky benzoyl groups. Bromo and cyano substituents facilitate substitution or cycloaddition reactions, respectively, whereas the amino group enables peptide coupling or chiral synthesis .

Physical Properties: Polar groups (e.g., formyl, hydroxy) increase solubility in polar solvents compared to hydrophobic analogs like ethyl 2-ethyl-3,3-dimethylbutanoate . Steric hindrance from 3,3-dimethyl groups reduces volatility in all analogs, making them suitable for non-volatile applications (e.g., plasticizers).

Applications: Amino and bromo derivatives are prevalent in pharmaceutical synthesis due to their reactivity and chirality . Hydroxy and benzoyl analogs find roles in cosmetics or materials science, leveraging hydrogen bonding or UV absorption .

Biological Activity

Ethyl 2-formyl-3,3-dimethylbutanoate is a synthetic compound derived from butanoic acid, notable for its unique structure that incorporates an ethyl ester and a formyl group attached to a dimethyl-substituted butanoate backbone. This compound has garnered attention in various fields, including organic chemistry and biological research, due to its potential biological activities and applications.

Chemical Structure and Synthesis

This compound can be synthesized through multiple methods. One common approach involves the reaction of ethyl 3,3-dimethylbutanoate with ethyl formate using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures. Another method employs titanium tetrachloride (TiCl4) and triethylamine (Et3N) in dichloromethane (DCM) under controlled temperatures.

The biological activity of this compound is influenced by its structural features. The formyl group can undergo oxidation to yield carboxylic acids or reduction to form primary alcohols, affecting its reactivity in enzyme-catalyzed reactions. This property makes it a valuable intermediate in the synthesis of more complex organic molecules and in studying enzymatic pathways involving ester and formyl groups.

Cytotoxicity and Pharmacological Studies

Research into related compounds indicates that structural modifications can significantly impact cytotoxicity. For example, derivatives have been tested for their effects on cancer cell lines, demonstrating varying degrees of cytotoxic activity. The presence of the formyl group may enhance interactions with cellular targets, potentially leading to increased efficacy against tumor cells .

Case Studies

- Case Study on Derivatives : A study investigated the pharmacokinetics and bioavailability of amino-ester prodrug derivatives similar to this compound. These derivatives exhibited improved systemic absorption and bioavailability compared to their parent compounds, suggesting that structural modifications can enhance therapeutic profiles .

- Animal Studies : Preclinical studies involving animal models have shown that compounds related to this compound can exhibit significant pharmacological effects with manageable safety profiles. For instance, high doses administered over extended periods did not result in significant adverse effects, indicating a favorable therapeutic window .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 3,3-dimethylbutanoate | Lacks formyl group | Lower reactivity in oxidation/reduction |

| Ethyl 2-formylbutanoate | Lacks dimethyl substitution | Varies based on steric/electronic properties |

| Ethyl 2-formyl-3,3-dimethylpentanoate | Additional carbon in backbone | Influences reactivity and applications |

The comparison illustrates how variations in structure can lead to distinct biological activities and reactivities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.